N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 868213-00-7
VCID: VC6101528
InChI: InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24)
SMILES: CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C18H12ClN3O4S
Molecular Weight: 401.82

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide

CAS No.: 868213-00-7

VCID: VC6101528

Molecular Formula: C18H12ClN3O4S

Molecular Weight: 401.82

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide - 868213-00-7

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is a synthetic organic compound belonging to the thiazole family, which is characterized by the presence of a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

Synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thiazole Ring: This is achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

  • Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst.

  • Coupling with 5-Chloro-2-nitrobenzoic Acid: The final step involves coupling the acetylated thiazole with 5-chloro-2-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Biological Activities

While specific biological activities of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide are not extensively documented, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The presence of nitro and chloro groups may contribute to its reactivity and potential biological effects.

Applications in Research and Industry

This compound may be used as a building block for the synthesis of more complex molecules with potential therapeutic effects. Its unique chemical structure makes it suitable for applications in medicinal chemistry and materials science.

Data Table: Comparison of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activities
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamideC18H12ClN3O4S407.81Antimicrobial, Anticancer
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamideC17H16N2O2S320.38Anticancer, Antimicrobial
N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamideC16H14N2O2S306.36Antimicrobial, Antifungal
CAS No. 868213-00-7
Product Name N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
Molecular Formula C18H12ClN3O4S
Molecular Weight 401.82
IUPAC Name N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
Standard InChI InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24)
Standard InChIKey PUFQADHIKZCLNE-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Solubility not available
PubChem Compound 2147576
Last Modified Aug 17 2023

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